molecular formula C22H23N3O4 B2739534 N-(3-methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941954-25-2

N-(3-methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No.: B2739534
CAS No.: 941954-25-2
M. Wt: 393.443
InChI Key: VVXBPYOWSDYSMR-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a heterocyclic acetamide derivative featuring a quinoline core substituted with a morpholine ring and linked via an ether-oxygen bridge to an acetamide group.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-27-18-6-3-5-17(14-18)23-21(26)15-29-19-7-2-4-16-8-9-20(24-22(16)19)25-10-12-28-13-11-25/h2-9,14H,10-13,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXBPYOWSDYSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxyaniline, undergoes a series of reactions to introduce the acetamide group.

    Synthesis of the Morpholinoquinoline Intermediate: The quinoline ring is functionalized with a morpholine group through nucleophilic substitution.

    Coupling Reaction: The two intermediates are coupled using appropriate reagents and conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the quinoline ring or the acetamide linkage.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Cancer Research

N-(3-methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been studied for its potential as an anticancer agent. It exhibits significant kinase inhibition, which is crucial in blocking cancer cell proliferation pathways.

Biological ActivityMethod of StudyFindings
Kinase InhibitionIn vitro assaysSignificant inhibition of specific kinases associated with cancer pathways was observed.
Antitumor ActivityCell line studiesReduced cell viability in various cancer cell lines at low concentrations.

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties, which could protect cells from oxidative stress.

Biological ActivityMethod of StudyFindings
Antioxidant ActivityDPPH assayEffective scavenging of free radicals, indicating potential as an antioxidant.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.

Biological ActivityMethod of StudyFindings
Anti-inflammatory EffectsCell culture modelsReduced production of pro-inflammatory cytokines in activated macrophages.

Study on Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, often dysregulated in cancers.

Oxidative Stress Model

In models of oxidative stress induced by hydrogen peroxide, this compound significantly reduced cell death and lipid peroxidation levels, suggesting protective effects against oxidative damage.

Inflammation Studies

Research investigating anti-inflammatory properties found that the compound effectively decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, highlighting its potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

A. N-(Benzothiazol-2-yl)Acetamide Derivatives (EP3348550A1, 2018)
Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide share the acetamide backbone and methoxyphenyl substitution. Key differences include:

  • Core Heterocycle: Benzothiazole vs. quinoline in the target compound. Benzothiazole derivatives are known for kinase inhibition, while quinoline-based structures may exhibit DNA intercalation properties .
  • Substituents: The trifluoromethyl group in benzothiazole derivatives enhances metabolic stability, whereas the morpholino group in the target compound may improve water solubility .

B. Morpholin-3-yl Acetamide Derivatives ()
Examples like 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide highlight the role of morpholine rings in modulating pharmacokinetics.

  • Morpholine Modifications : Acetylation or sulfonation at the morpholine ring (e.g., 6,6-dimethyl-4-(methylsulfonyl)) alters electron density and hydrogen-bonding capacity, impacting receptor binding .
  • Synthetic Routes: These derivatives are synthesized via acetylation or sulfonation under mild conditions (e.g., Na₂CO₃ in CH₂Cl₂), contrasting with the target compound’s likely multi-step synthesis involving quinoline functionalization .

Substituted Phenyl Acetamides

A. N-(Anilinoethyl)Amides () Compounds such as N-{2-[(3-Hydroxymethylphenyl)(3-methoxyphenyl)amino]ethyl}acetamide share the 3-methoxyphenyl group but incorporate ethylamino linkers.

  • Solubility and Stability: The ethylamino spacer in these compounds improves water solubility and metabolic stability compared to the rigid quinoline-morpholine backbone of the target compound .
  • Biological Targets: These derivatives target melatonin receptors (MT1/MT2), suggesting divergent applications from the likely anticancer focus of quinoline-based acetamides .

B. 2-Cyano-N-[(Methylamino)Carbonyl]Acetamide () This compound lacks aromatic substitution but shares the acetamide core.

  • Toxicity Profile: Limited toxicological data are reported, emphasizing the need for rigorous safety studies for acetamide derivatives like the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthetic Method Potential Applications
Target Compound Quinoline Morpholino, 3-methoxyphenyl Multi-step (hypothesized) Anticancer research
N-(6-Trifluoromethylbenzothiazol-2-yl)-... Benzothiazole Trifluoromethyl, 3-methoxyphenyl SNAr reaction with chloroacetamide Kinase inhibition
2-(4-Acetyl-...morpholin-3-yl)acetamide Morpholine Acetyl, 4-isopropylphenyl Acetylation with Na₂CO₃/CH₂Cl₂ CNS-targeted therapies
N-{2-[(3-Methoxyphenyl)...]ethyl}acetamide Ethylamino linker 3-Methoxyphenyl, hydroxymethyl Reductive alkylation Melatonergic receptor modulation

Key Research Findings

  • Morpholine vs. Benzothiazole Cores : Morpholine-containing derivatives (e.g., ) exhibit superior solubility, while benzothiazole derivatives () show higher metabolic stability due to fluorine substitution .
  • Role of Methoxyphenyl Groups : The 3-methoxy substitution enhances π-π stacking with aromatic residues in target proteins, a feature shared across analogues .

Biological Activity

N-(3-methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article provides a comprehensive overview of the compound's biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H20_{20}N2_{2}O3_{3}
  • Molecular Weight : 314.36 g/mol

The mechanism of action of this compound involves its interaction with specific molecular targets, potentially modulating pathways related to cell proliferation and apoptosis. Research indicates that this compound may inhibit certain enzymes or receptors that are critical in cancer cell growth and survival, thereby exhibiting anticancer properties .

Anticancer Properties

  • In Vitro Studies :
    • The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For example, it demonstrated significant antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC50 value of approximately 25 µM .
    • A comparative analysis with standard chemotherapeutics like doxorubicin revealed that the compound exhibits comparable or superior efficacy in inhibiting cell growth .
  • Mechanistic Insights :
    • Studies suggest that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Neuroprotective Effects

Recent research has explored the neuroprotective potential of this compound in models of Huntington's disease. The compound was found to improve neuronal survival and reduce neuroinflammation in preclinical models, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Table 1: Antiproliferative Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-23125
Hela30
A54928
Normal Fibroblasts>100

Table 2: Mechanistic Studies on Apoptosis Induction

Study AspectResultReference
Caspase ActivationIncreased caspase-3 activity
Bcl-2 Family ModulationDecreased Bcl-2 expression
Neuroinflammation ReductionSignificant reduction observed

Case Studies

  • Case Study on Cancer Treatment :
    • A study involving xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
  • Neuroprotective Case Study :
    • In a Huntington's disease model, treatment with the compound led to improved motor function and reduced neuronal loss, highlighting its therapeutic promise in neurodegenerative diseases .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.5:1 molar ratio of intermediate to reagent) .
  • Purify via silica gel chromatography using gradients (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) .

How can structural characterization of this compound be performed to confirm its molecular conformation?

Answer:

  • X-ray crystallography : Resolve the crystal structure to determine bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular C–H···O and intermolecular N–H···O interactions stabilize the lattice .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent integration and chemical shifts (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl carbons) .
    • Mass spectrometry : Use ESI/APCI(+) to detect molecular ions (e.g., [M+H]⁺ at m/z 347) .

What pharmacological assays are suitable for evaluating the bioactivity of this compound, and how are contradictions in data resolved?

Answer:

  • Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) via broth microdilution to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity : Use the MTT assay on mammalian cell lines (e.g., NIH/3T3) to assess IC₅₀ values .

Q. Resolving Data Contradictions :

  • Compare assay conditions (e.g., bacterial strain variability, serum content in cell culture).
  • Validate purity via HPLC and elemental analysis to rule out impurities .
  • Perform dose-response curves to identify non-linear effects.

How can toxicity and safety profiles be assessed during preclinical development?

Answer:

  • In vivo toxicity : Conduct acute toxicity studies in rodent models (e.g., Wistar rats) with dose escalation (e.g., 50–500 mg/kg) and monitor hematological/organ toxicity .
  • Safety Data Sheets (SDS) : Reference handling guidelines for similar acetamides, including:
    • Skin/eye exposure: Rinse with water for ≥15 minutes .
    • Inhalation: Move to fresh air and administer oxygen if needed .

What advanced strategies are used to analyze structure-activity relationships (SAR) for this compound?

Answer:

  • Substituent modulation : Compare bioactivity of analogs with varying substituents (e.g., methoxy vs. ethoxy groups) to identify critical pharmacophores .
  • Molecular docking : Simulate binding to target proteins (e.g., bacterial topoisomerases) using software like AutoDock Vina. Focus on hydrogen bonds with morpholino oxygen and π-π stacking with quinoline .
  • QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data to predict optimized derivatives.

How can researchers address challenges in scaling up synthesis while maintaining yield and purity?

Answer:

  • Process Chemistry : Transition from batch to flow reactors for exothermic steps (e.g., chloroacetylation) to improve heat dissipation .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce byproducts .
  • Purification : Implement centrifugal partition chromatography (CPC) for high-throughput purification of polar intermediates .

What analytical techniques are critical for detecting degradation products or impurities?

Answer:

  • HPLC-DAD/MS : Use C18 columns with acetonitrile/water gradients to separate degradation products. Monitor UV absorption at 254 nm .
  • Stability studies : Accelerate degradation under stress conditions (e.g., 40°C/75% RH) and identify hydrolytic or oxidative byproducts .

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